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Introduction
LM-108, also known as cafelkibart, is a novel, Fc-optimized monoclonal antibody that targets

the C-C chemokine receptor 8 (CCR8).[1][2][3] CCR8 is preferentially expressed on tumor-

infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. By

selectively depleting these intratumoral Tregs, LM-108 aims to overcome a key mechanism of

immune resistance within the tumor microenvironment.[1][2][3][4] Programmed cell death

protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T cells. Its ligand,

PD-L1, can be expressed on tumor cells, leading to T-cell exhaustion and immune evasion.

The combination of LM-108 with an anti-PD-1 antibody represents a promising strategy to

synergistically enhance anti-tumor immunity by both depleting immunosuppressive Tregs and

blocking the PD-1/PD-L1 inhibitory axis.

Mechanism of Action
LM-108 is designed to selectively bind to CCR8 on the surface of tumor-infiltrating Tregs.[1][2]

[3][4] This binding leads to the depletion of these immunosuppressive cells, thereby enhancing
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the anti-tumor immune response. Anti-PD-1 therapies, such as pembrolizumab and toripalimab,

work by blocking the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells.

This blockade reinvigorates exhausted T cells, allowing them to recognize and attack cancer

cells. The combination of LM-108 and an anti-PD-1 antibody is hypothesized to create a more

favorable tumor microenvironment for an effective anti-cancer immune response.
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Caption: Combined Action of LM-108 and Anti-PD-1 Therapy.

Clinical Efficacy
The combination of LM-108 with anti-PD-1 therapy has shown promising anti-tumor activity in

clinical trials for advanced solid tumors, including pancreatic and gastric cancer.[1][2][4]
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Efficacy in Pancreatic Cancer
A pooled analysis of two Phase 1/2 trials in patients with pancreatic cancer who had

progressed on prior systemic therapies demonstrated encouraging results.[3][4]

Efficacy Endpoint
All Efficacy-Evaluable
Patients (n=74)

Patients with High CCR8
Expression (n=9)

Objective Response Rate

(ORR)
20.3% (95% CI 11.8-31.2%) 33.3% (95% CI 7.5-70.1%)

Disease Control Rate (DCR) 62.2% (95% CI 50.1-73.2%) 77.8% (95% CI 40.0-97.2%)

Median Duration of Response

(DoR)

5.49 months (95% CI 3.02-

8.87)
Not Reported

Median Progression-Free

Survival (PFS)

3.12 months (95% CI 1.61-

4.86)
6.90 months (95% CI 1.22-NA)

Median Overall Survival (OS)
10.02 months (95% CI 6.41-

13.11)
9.15 months (95% CI 3.61-NA)

Efficacy in Gastric Cancer
A pooled analysis of three Phase 1/2 studies in patients with gastric cancer, the majority of

whom had received prior anti-PD-1 therapy, also showed significant anti-tumor activity.[1][2][5]

Efficacy Endpoint
Efficacy-Evaluable
Patients (n=36)

Patients Progressed on
First-Line Treatment with
High CCR8 Expression
(n=8)

Objective Response Rate

(ORR)
36.1% (95% CI 20.8%-53.8%) 87.5%

Disease Control Rate (DCR) 72.2% (95% CI 54.8%-85.8%) 100%

Median Progression-Free

Survival (PFS)
6.53 months (95% CI 2.96-NA) Not Reported
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Safety and Tolerability
The combination of LM-108 and anti-PD-1 therapy has been generally well-tolerated, with a

manageable safety profile.[1][2][4]

Treatment-Related Adverse Events (TRAEs) in
Pancreatic Cancer Patients (n=80)[4]

Adverse Event Any Grade Grade ≥3

Any TRAE 95.0% 52.5%

Increased AST ≥25% 5.0%

Increased ALT ≥25% 6.3%

Anemia ≥25% Not Reported

Rash ≥25% 5.0%

Pyrexia ≥25% Not Reported

Decreased Platelet Count ≥25% Not Reported

Increased Conjugated Bilirubin ≥25% Not Reported

Lipase Elevation Not Reported 7.5%

Immune-mediated Enterocolitis Not Reported 5.0%

Hypokalemia Not Reported 5.0%

Treatment-Related Adverse Events (TRAEs) in Gastric
Cancer Patients (n=48)[2][5]
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Adverse Event Any Grade Grade ≥3

Any TRAE 81.3% 37.5%

Alanine Transaminase

Increased
25.0% Not Reported

Aspartate Transaminase

Increased
22.9% Not Reported

White Blood Cell Decreased 22.9% Not Reported

Anemia 16.7% 8.3%

Lipase Increased Not Reported 4.2%

Rash Not Reported 4.2%

Lymphocyte Count Decreased Not Reported 4.2%

Experimental Protocols
The following protocols are based on the methodologies reported in the Phase 1/2 clinical trials

of LM-108 in combination with anti-PD-1 therapy (NCT05199753, NCT05255484,

NCT05518045).[1][2][3]

Patient Population
Inclusion Criteria:

Histological or cytological confirmation of advanced solid tumors.[3][6]

Progressed on standard therapy, intolerant to standard therapy, or no standard therapy

available.[3][6]

ECOG performance status of 0-1.

At least one measurable lesion per RECIST v1.1.[3][6]

Adequate organ and marrow function.[3]
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Exclusion Criteria:

Prior treatment with an anti-CCR8 antibody.[3]

Unresolved toxicities from prior anti-tumor therapy > Grade 1.[3]

Known active central nervous system (CNS) metastases.

History of autoimmune disease.[3]

Use of live attenuated vaccines within 28 days prior to first dose.[3]

Treatment Regimen
LM-108 Dosing:

3 mg/kg intravenously (IV) every 2 weeks (Q2W)[1][2]

3 mg/kg IV every 3 weeks (Q3W)[4]

6 mg/kg IV every 3 weeks (Q3W)[1][2]

10 mg/kg IV every 2 weeks (Q2W)[4]

10 mg/kg IV every 3 weeks (Q3W)[1][2][4]

Anti-PD-1 Antibody Dosing:

Pembrolizumab: 200 mg IV Q3W or 400 mg IV Q6W[1][2]

Toripalimab: 240 mg IV Q3W[1][2][4]
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Patient Enrollment
(Meets Inclusion/Exclusion Criteria)
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progression or
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Follow-up
(Survival and Long-term Safety)

Disease Progression or
Treatment Completion
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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